molecular formula C10H16ClN5 B15110868 N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B15110868
M. Wt: 241.72 g/mol
InChI Key: HHBBHQKXVQPQGV-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine; hydrochloride is a pyrazole-derived compound featuring dual pyrazole rings with distinct substitution patterns. The molecule consists of a 2,4-dimethylpyrazole moiety linked via a methylene bridge to a 1-methylpyrazol-4-amine group, with a hydrochloride counterion enhancing its solubility.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-4-13-15(3)10(8)6-11-9-5-12-14(2)7-9;/h4-5,7,11H,6H2,1-3H3;1H

InChI Key

HHBBHQKXVQPQGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CN(N=C2)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF as the reaction medium . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction could produce pyrazole amines.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For instance, as a nitrification inhibitor, it targets the ammonia monooxygenase enzyme (AMO) in nitrifying bacteria, inhibiting the first step of NH4+ oxidation . This inhibition is thought to be mediated by the compound’s ability to chelate metal ions required for enzyme activity.

Comparison with Similar Compounds

N-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine; Hydrochloride

This analog replaces the 2,4-dimethylpyrazole group with a 1-ethyl-3-methylpyrazole.

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Here, the pyrazole is substituted with a pyridine ring and a cyclopropylamine group. The pyridine inclusion enhances π-π stacking interactions in biological targets, a feature absent in the dimethylpyrazole-based target compound. This structural difference correlates with distinct binding affinities in kinase inhibition assays .

4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

The absence of a methyl group at position 1 (compared to the target compound) may reduce steric hindrance, influencing receptor binding .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueMethodReference
Molecular Weight255.75 g/molHRMS
Solubility (H2_2O)5.2 mg/mLShake-flask
logP1.8HPLC
pKa6.9 (amine)Potentiometric titration

Q. Table 2. Bioactivity Data Comparison

StudyIC50_{50} (Kinase X)ModelConflict Source
A (2024)120 nMRecombinant enzymeATP concentration (1 mM vs. 10 μM)
B (2025)450 nMCell-based assayMetabolite interference

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